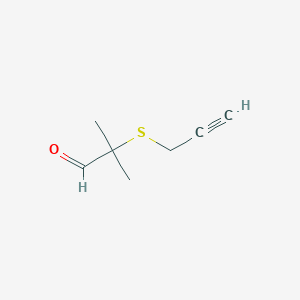
2-(2-Propynylthio)-2-methylpropanal
Cat. No. B8314775
M. Wt: 142.22 g/mol
InChI Key: LGUFSWSQGPAOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05080884
Procedure details


2-Amino-1-(2 -mercapto-2-methylpropylamino)benzene (5.59 g, 2.85×10-2 mol) and 2-(2-propynylthio)-2-methylpropanal (6.07 g, 4.28×10-2 mol, 150 M%) were mixed, then 125 ml methanol and 5.27 ml (5.7×10-2 mol, 200 M%) acetic acid were added and solids were allowed to dissolve. Sodium cyanoborohydride (5.39 g, 8.56×10-2 mol, 300 M%) was added to the reaction solution in three equal portions. The reaction was stirred at 21° C. for 17 hr, then quenched with 100 ml 0.5 M HCl, stirred for 15 min, and then extracted with 2×150 ml ether. The ether layers were combined, washed with 60 ml saturated NaCl solution and dried over Na2SO4. The solvent was removed on the rotary evaporator and the residue was purified by filtration through flash silica in a 600 ml sintered glass funnel 3/4 full of silica, eluting with 500 ml portions of 2×hexane and 2×90% hexane/ether to produce 6.88 g (75% yield) 2-(2-mercapto-2-methyl-propylamino)-1-[2-(2-propynylthio)-2-methylpropylamino]-benzene.
Quantity
5.59 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH2:9][C:10]([SH:13])([CH3:12])[CH3:11].[CH2:14]([S:17][C:18]([CH3:22])([CH3:21])[CH:19]=O)[C:15]#[CH:16].C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[SH:13][C:10]([CH3:11])([CH3:12])[CH2:9][NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:19][C:18]([S:17][CH2:14][C:15]#[CH:16])([CH3:22])[CH3:21] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.59 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)NCC(C)(C)S
|
|
Name
|
|
|
Quantity
|
6.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)SC(C=O)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
5.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
21 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 21° C. for 17 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 100 ml 0.5 M HCl
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×150 ml ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 60 ml saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on the rotary evaporator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residue was purified by filtration through flash silica in a 600 ml sintered glass funnel 3/4 full of silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 500 ml portions of 2×hexane and 2×90% hexane/ether
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC(CNC1=C(C=CC=C1)NCC(C)(C)SCC#C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.88 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
